molecular formula C14H11F3O B1322072 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol CAS No. 457889-46-2

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1322072
CAS No.: 457889-46-2
M. Wt: 252.23 g/mol
InChI Key: YCVFDTRUBSFXSA-UHFFFAOYSA-N
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Description

(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives. One common method is the reaction of 4-bromobiphenyl with trifluoromethyltrimethylsilane in the presence of a catalyst such as copper(I) iodide. The resulting trifluoromethylated biphenyl is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Enzyme Inhibition

Recent studies have investigated the potential of (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol as an inhibitor of the human enzyme lactate dehydrogenase A (hLDHA). This enzyme is crucial in cancer metabolism, and inhibitors can serve as therapeutic agents in cancer treatment. The compound was synthesized using Suzuki cross-coupling methods, demonstrating high yields and purity .

1.2 Anticancer Properties

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for anticancer drug development. Studies indicate that modifications in the biphenyl structure can lead to compounds with selective cytotoxicity against various cancer cell lines .

Organic Synthesis Applications

2.1 Intermediate in Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive functional groups allow for transformations into various derivatives, including aldehydes and ketones, which are valuable in creating complex organic molecules.

2.2 Coupling Reactions

The compound has been successfully utilized in coupling reactions, particularly in the synthesis of novel compounds through palladium-catalyzed processes. The presence of the trifluoromethyl group influences the reactivity and selectivity of these reactions, leading to higher yields of desired products .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the biphenyl structure .

3.2 Coatings and Adhesives

The compound's unique properties make it suitable for developing advanced coatings and adhesives that require high-performance characteristics such as resistance to solvents and thermal degradation .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryInhibition of hLDHAPotential anticancer agent
Organic SynthesisIntermediate for complex molecule synthesisVersatile transformations
Materials ScienceEnhancements in polymer propertiesImproved thermal stability
Coatings & AdhesivesDevelopment of high-performance materialsResistance to solvents and thermal degradation

Mechanism of Action

The mechanism of action of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzoic acid

Comparison: (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds that lack either the biphenyl structure or the methanol group .

Biological Activity

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol (CAS No. 457889-46-2) is an organic compound characterized by a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₁₄H₁₁F₃O
  • Molecular Weight : 252.24 g/mol
  • Melting Point : 147–149 °C
PropertyValue
Molecular FormulaC₁₄H₁₁F₃O
Molecular Weight252.24 g/mol
Melting Point147–149 °C
CAS Number457889-46-2

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Inside the cells, it interacts with various enzymes and receptors, modulating their activity and leading to observed biological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound showed promising inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values were reported as follows:
    Cell LineIC50 (µM)
    MDA-MB-435 (melanoma)10.04
    CCRF-CEM (leukemia)11.38
    K-562 (leukemia)7.17

These results suggest a strong potential for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Study on Inflammatory Response : A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : Another study utilized various cancer cell lines to assess the cytotoxicity of the compound. Results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVFDTRUBSFXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621505
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457889-46-2
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (2.0 M THF solution, 3.0 mL, 6.00 mmol) in dry THF (10 mL), commercially available 4-[4-(trifluoromethyl)-phenyl]-benzoic acid (0.4 g, 1.5 mmol) in dry THF (10 mL) was added dropwise. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.23 mL), 3.0 M KOH solution (0.23 mL) and H2O (0.77 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered, concentrated to dryness and the resulting crude product purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy:EtOAc (from 100:0 to 70:30) to afford the title compound (0.3 g, 79%), as white solid. 1H NMR (DMSO-d6): δ 4.56 (d, J=5.7 Hz, 2H), 5.25 (t, J=5.7 Hz, 1H), 7.45 (d, J=8.1 Hz, 2H), 7.70 (d, J=8.1 Hz, 2H), 7.81 (d, J=8.1 Hz, 2H), 7.89 (d, J=8.1 Hz, 2H).
Quantity
3 mL
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reactant
Reaction Step One
Quantity
0.4 g
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reactant
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10 mL
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solvent
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10 mL
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0.23 mL
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Reaction Step Two
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0.23 mL
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reactant
Reaction Step Two
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

1-Bromo-4-trifluoromethyl-benzene (814 mg, 3.62 mmol), 4-hydroxymethylphenylboronic acid (600 mg, 3.98 mmol), cesium carbonate (2.36 g, 7.24 mmol), and PdCl2(dppf) (132 mg, 0.181 mmol) were added to 10 ml of a 1:1 solution of DMF/THF. The reaction was flushed with nitrogen and heated to 90° C. for 1 h. The reaction was cooled, poured into diethyl ether and washed with water (2×50 ml), brine (1×50 ml) and dried over anhydrous sodium sulfate. The crude product was filtered through silica gel, eluted with diethyl ether, and concentrated to provide the title compound. MS m/z 251 (M−1).
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814 mg
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reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
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cesium carbonate
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2.36 g
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reactant
Reaction Step One
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132 mg
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Synthesis routes and methods III

Procedure details

12.73 ml (12.73 mmol) of a 1 M solution of lithium aluminum hydride in THF are added dropwise to a solution of 6.24 g (21.21 mmol) of ethyl 4′-trifluoromethylbiphenyl-4-carboxylate from Example 21A in 60 ml of dry THF at 0° C. After the reaction is complete, the mixture is mixed with saturated ammonium chloride solution and taken up in ethyl acetate, and the organic phase is separated off and dried over sodium sulfate. After filtration, the solvent is removed in vacuo. The resulting crude product is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 5:1). 5.1 g (20.21 mmol, 95% yield) of a colorless solid are obtained.
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Synthesis routes and methods IV

Procedure details

To a solution of 4′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester (3.71 g, 13.3 mmol) in tetrahydro-furan (30 mL) is added lithium aluminum hydride (14.6 mmol, 1.0 M in tetrahydro-furan) at 0° C. under inert atmosphere of nitrogen. After the reaction is stirred at 0° C. for 10 minutes following completion of hydride addition, it is quenched with ethyl acetate (10 mL) followed by potassium hydrogen sulfate (1.0 M, 15 mmol) slowly at 0° C., diluted mixture with ethyl ether and filtered. Organic layers are washed with brine, dried over sodium sulfate, filtered, and then concentrated under reduced pressure. Column chromatography (silica gel) with 20-80% ethyl acetate/hexane gradient gives 3.1 g (12.3 mmol, 93%) of title compound.
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93%

Synthesis routes and methods V

Procedure details

12.7 ml (12.7 mmol) of a 1 M lithium aluminum hydride solution in THF are slowly added to a solution of 6.24 g (21.2 mmol) of ethyl 4′-trifluoromethylbiphenyl-4-carboxylate in 60 ml of dry THF at 0° C. After the reaction is complete, the mixture is hydrolyzed with saturated ammonium chloride solution and taken up in ethyl acetate, and the organic phase is separated off and dried over sodium sulfate. After filtration, the solvent is removed in vacuo. The resulting crude product is purified by flash chromatography on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 5:1). 5.10 g (20.2 mmol, 95% of theory) of the title compound are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 2
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(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
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(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 4
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(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Reactant of Route 6
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